molecular formula C10H13NO3 B3265714 2-Amino-1-(3,4-dimethoxyphenyl)ethanone CAS No. 40869-57-6

2-Amino-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B3265714
CAS No.: 40869-57-6
M. Wt: 195.21 g/mol
InChI Key: UCGKTSFAOXXMHD-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the chemical formula C10H13NO3. It is also known as 3,4-dimethoxyphenacylamine. This compound is a white crystalline solid that is soluble in water and organic solvents. It has significant applications in organic synthesis and is often used as a starting material for the synthesis of other organic compounds .

Preparation Methods

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3’,4’-dimethoxyacetophenone with hydrogen chloride. The reaction is carried out in an appropriate solvent with controlled temperature. After the reaction is complete, the product is filtered and washed with a solvent. The pure compound is then obtained through crystallization .

Chemical Reactions Analysis

2-Amino-1-(3,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, boron reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride produces [2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]ammonium chloride .

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethanone has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used in the study of various biochemical pathways and molecular interactions. In medicine, it is used in the synthesis of pharmaceutical intermediates. Additionally, it has applications in the field of industry, particularly in the production of fine chemicals and specialty products .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone involves its role as an acid catalyst and an aminating agent. It interacts with various molecular targets and pathways, facilitating the synthesis of other compounds. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

2-Amino-1-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds such as 3,4-dimethoxyphenylacetonitrile and 3,4-dimethoxyphenethyl alcohol. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 3,4-dimethoxyphenylacetonitrile is used as an intermediate in the synthesis of muscle relaxants, while 3,4-dimethoxyphenethyl alcohol is used in delignification mechanism studies .

Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGKTSFAOXXMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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